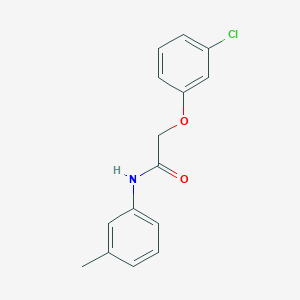
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those related to the compound of interest, typically involves direct acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing the versatile approaches to benzamide synthesis and the potential for creating complex derivatives like the compound (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of related benzamide compounds reveals intricate details through techniques such as X-ray crystallography. This analysis helps understand the spatial arrangement of atoms within the molecule and their implications on the compound's chemical behavior and interactions (Lindeman et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often lead to interesting findings. For example, the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides showcases the formation of complex cyclic structures, indicating the reactivity and versatility of benzamide-based compounds (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and thermal stability, are crucial for their application potential. Studies show that these compounds exhibit good solubility in aprotic polar solvents and high thermal stability, making them suitable for various applications (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their behavior in reactions and their interactions with other molecules, are fundamental to understanding their potential uses. For instance, the analysis of sulfonamide compounds related to benzamides reveals their stability and reactivity, which are essential for designing compounds with desired chemical properties (Sarojini et al., 2012).
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of conformationally rigid catecholamine derivatives, including compounds derived from naphthalene, has been explored to understand the structural influences on biological activity (Oka et al., 1977). This research highlights the chemical versatility of naphthalene derivatives and their potential as scaffolds in drug design.
Sensor Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, demonstrating the utility of naphthalene and benzamide moieties in the design of functional materials for chemical detection (Younes et al., 2020).
Photopolymerization and Imaging
Benzamide-based photosensitive compounds have been incorporated into polymers for applications in photolithography, showcasing the potential of benzamide derivatives in material science and engineering (Xiao et al., 2006).
Anticancer Research
The synthesis and characterization of iodobenzamide analogues have been explored for their potential as D-2 dopamine receptor imaging agents in the central nervous system, indicating the relevance of benzamide derivatives in medical diagnostics and therapeutic research (Murphy et al., 1990).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-22(2,25)13-12-16-6-5-9-19(14-16)21(24)23-20-11-10-17-7-3-4-8-18(17)15-20/h3-9,14,20,25H,10-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQASHRATSNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)





![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)


![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)